molecular formula C18H20N2O B4683781 1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole

1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole

Cat. No. B4683781
M. Wt: 280.4 g/mol
InChI Key: PUSUWPZWRUXDLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions aiming at introducing specific functional groups to achieve desired properties. For instance, novel benzimidazoles have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, highlighting the importance of the substitution pattern on the benzimidazole nucleus for biological activity (Zarrinmayeh et al., 1998). The synthetic approach often involves the condensation of diamines with carboxylic acids or their derivatives, showcasing the versatility of benzimidazole synthesis (Wang et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals significant insights into their conformational and electronic characteristics. For example, the crystal structure determination of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles has provided valuable information on the tautomeric forms and delocalization within the benzimidazole moiety (Hranjec et al., 2012). Such studies are crucial for understanding the chemical behavior and interaction potential of these compounds.

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, contributing to their wide range of applications. For instance, they have been synthesized as glucosidase inhibitors with antioxidant activity, highlighting their potential in medicinal chemistry (Özil et al., 2018). The reactivity of benzimidazole derivatives often involves nucleophilic substitution reactions, cycloadditions, and the formation of complexes with metals, demonstrating their versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, novel polyimides from unsymmetrical diamines containing phenoxy aniline and benzimidazole moieties have shown excellent thermal stability and mechanical properties, indicating the impact of benzimidazole units on the physical properties of polymers (Sidra et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as their acidity, basicity, and reactivity towards various reagents, are critical for their application in different chemical reactions and as potential therapeutics. The synthesis and characterization of benzimidazole derivatives with isobornylphenol fragments have shown significant antioxidant properties, demonstrating the chemical reactivity of benzimidazole compounds in generating biologically active molecules (Dvornikova et al., 2019).

Mechanism of Action

While the specific mechanism of action for “1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole” is not available, compounds with similar structures, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

properties

IUPAC Name

1-[4-(2-methylphenoxy)butyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-15-8-2-5-11-18(15)21-13-7-6-12-20-14-19-16-9-3-4-10-17(16)20/h2-5,8-11,14H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSUWPZWRUXDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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